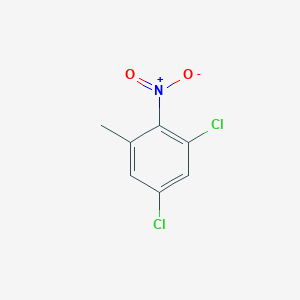

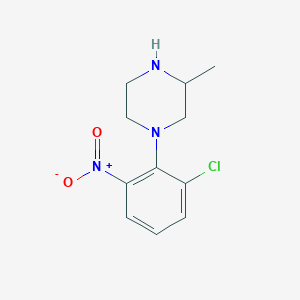

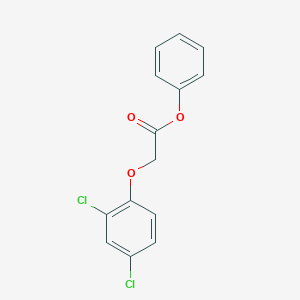

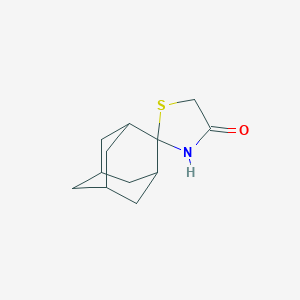

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves a transition metal-free synthesis of β- (pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy . This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .Chemical Reactions Analysis

The chemical reactions involving this compound seem to involve base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C (sp3)–C (sp3) bonds . This leads to the formation of β- (pyridin-2-yl)-methyl ketones .Wissenschaftliche Forschungsanwendungen

1. Base-Promoted C-Alkylation of (Pyridin-2-yl)-Methyl Alcohols with Ketones

- Summary of Application : This research presents a transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy .

- Methods of Application : The method involves the use of base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp3)–C(sp3) bonds .

- Results or Outcomes : This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .

2. Ethylene Oligomerization Studies of Chelating (Imino)Phenol Metal Complexes

- Summary of Application : This study investigates the ethylene oligomerization capabilities of chelating (imino)phenol metal complexes .

- Methods of Application : The metal complexes were synthesized in good yields and characterized using various spectroscopic techniques. The complexes were then activated with the EtAlCl2 co-catalyst to produce active catalysts in the ethylene oligomerization reactions .

- Results or Outcomes : The catalytic activities and product distribution were largely controlled by the nature of the ligand and the metal atom. The stability and magnitude of the charge of the metal atom appear to drive the overall catalytic activities of the complexes .

3. Tetracyclic Spirooxindole Blockers of hNaV1.7

- Summary of Application : This research investigates the use of tetracyclic spirooxindoles as blockers of hNaV1.7, a voltage-gated sodium channel subtype involved in pain conditions .

- Methods of Application : The study involves the synthesis of tetracyclic spirooxindoles and their testing as blockers of hNaV1.7. The compounds were evaluated for their in vitro potency, bioavailability, solubility, and stability .

- Results or Outcomes : The research led to the discovery of a potent hNaV1.7 blocker with improved ADME properties and in vivo efficacy in the CFA-induced inflammatory pain model .

4. Base-Promoted C-Alkylation of (Pyridin-2-yl)-Methyl Alcohols with Ketones

- Summary of Application : This research presents a transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy .

- Methods of Application : The method involves the use of base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp3)–C(sp3) bonds .

- Results or Outcomes : This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .

5. Ethylene Oligomerization Studies of Chelating (Imino)Phenol Metal Complexes

- Summary of Application : This study investigates the ethylene oligomerization capabilities of chelating (imino)phenol metal complexes .

- Methods of Application : The metal complexes were synthesized in good yields and characterized using various spectroscopic techniques. The complexes were then activated with the EtAlCl2 co-catalyst to produce active catalysts in the ethylene oligomerization reactions .

- Results or Outcomes : The catalytic activities and product distribution were largely controlled by the nature of the ligand and the metal atom. The stability and magnitude of the charge of the metal atom appear to drive the overall catalytic activities of the complexes .

Eigenschaften

IUPAC Name |

1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h1-2,4,6,11-12H,3,5,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSTUWDAHPXEHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389942 |

Source

|

| Record name | 1-(Oxolan-2-yl)-N-[(pyridin-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine | |

CAS RN |

202199-02-8 |

Source

|

| Record name | 1-(Oxolan-2-yl)-N-[(pyridin-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)

![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)